4-[4-(methylamino)pyrimidin-2-yl]phenol
Description
4-[4-(Methylamino)pyrimidin-2-yl]phenol is a heterocyclic compound featuring a pyrimidine core substituted with a methylamino group at the 4-position and a phenol moiety at the 2-position. Its molecular formula is C₁₁H₁₂N₄O, with an average molecular weight of 216.24 g/mol. The pyrimidine ring contributes to its planar structure, while the phenol group enhances aqueous solubility through hydrogen bonding. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
4-[4-(methylamino)pyrimidin-2-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-12-10-6-7-13-11(14-10)8-2-4-9(15)5-3-8/h2-7,15H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAGLLDFZSCINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-[4-(methylamino)pyrimidin-2-yl]phenol with analogous pyrimidine-phenol derivatives:
Key Observations:
- Pazopanib : A clinically approved anticancer agent with a bulkier structure due to the indazole and sulfonamide groups. Its low aqueous solubility contrasts with the target compound, likely due to increased hydrophobicity .
- Compound 15e: Incorporates a thieno-pyrimidine ring and morpholinyl group, enhancing mTOR inhibitory activity. The thieno ring may improve membrane permeability compared to simpler pyrimidines .
- Allyl-Substituted Derivative : The allyl and phenyl groups increase lipophilicity, reducing aqueous solubility but possibly enhancing blood-brain barrier penetration .
Pharmacological and Biochemical Comparisons
- Kinase Inhibition: Pazopanib targets VEGFR, PDGFR, and c-Kit, with the sulfonamide group critical for binding . The target compound’s methylamino-phenol motif may mimic ATP-binding site interactions but lacks bulky substituents for high-affinity binding.
- mTOR Inhibition: Compound 15e’s morpholinyl group is a known pharmacophore for mTOR inhibitors, suggesting that similar substitutions on the target compound could enhance activity .
- Solubility and Bioavailability: The phenol group in this compound improves solubility compared to Pazopanib, but methylation of the phenol (as in ) reduces solubility due to decreased polarity .
Structural Activity Relationships (SAR)
- Pyrimidine vs.
- Methylamino Positioning: The 4-position methylamino group in the target compound may optimize hydrogen bonding with kinase active sites, similar to Pazopanib’s methylamino-indazole interaction .
- Thiazole vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
